N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a heterocyclic compound featuring a chromeno[4,3-d]thiazole core linked to a butanamide chain substituted with a 4-methoxyphenyl sulfonyl group. The chromeno-thiazole scaffold is a fused bicyclic system combining chromene and thiazole moieties, which are associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties . The 4-methoxyphenyl sulfonyl group enhances electron-withdrawing characteristics and may influence metabolic stability and target binding .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-27-14-8-10-15(11-9-14)30(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)28-13-18(20)29-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRILKBEBDPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a chromeno-thiazole core and a sulfonamide group, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 414.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 922908-34-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Chromeno-Thiazole Core : Cyclization of appropriate starting materials under acidic or basic conditions.
- Introduction of the Butanamide Side Chain : This can be achieved through acylation reactions.
- Methoxyphenylsulfonyl Group Addition : Utilizing sulfonyl chlorides in the presence of bases to introduce the sulfonamide functionality.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related thiazole derivatives have shown effectiveness against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cancer cell division .
In vitro assays have demonstrated that this compound may also inhibit the proliferation of melanoma and prostate cancer cells, with IC50 values comparable to established anticancer drugs.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is essential for potential applications in treating Alzheimer's disease. Similar compounds have shown IC50 values in the low micromolar range .
- Urease : The compound has demonstrated strong inhibitory effects against urease, which is relevant for treating infections caused by urease-producing bacteria .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the methoxy group on the phenyl ring appears to enhance its antimicrobial properties .
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in 2009 highlighted that thiazole derivatives exhibited significant antiproliferative effects against prostate cancer cells, with modifications leading to improved activity .
- Enzyme Inhibition Profile : Research indicated that compounds with similar sulfonamide groups displayed effective inhibition against AChE and urease, suggesting that this compound may follow suit .
- Antimicrobial Testing : A comprehensive evaluation of related compounds showed varying degrees of antibacterial activity, reinforcing the potential of this compound as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives of chromeno compounds have shown efficacy in treating infections, suggesting that this compound may also exhibit antimicrobial activity .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit the growth of cancer cells. For example, studies on thiazole derivatives revealed promising anticancer activity against breast cancer cell lines . The mechanism likely involves interaction with specific molecular targets related to cancer cell proliferation.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : Compounds containing a coumarin heterocyclic core coupled with thiazole have exhibited excellent acetylcholinesterase inhibitory activity, which is relevant for conditions like Alzheimer's disease . This suggests that this compound could be explored for similar therapeutic applications.
Materials Science
The compound may also find applications in materials science due to its chemical stability and reactivity:
- Polymer Development : Its unique structure allows it to be used as a building block for synthesizing new polymers or coatings with enhanced properties. The sulfonamide group can facilitate interactions that improve material performance under various conditions.
Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of similar compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial activities of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant efficacy . These findings highlight the potential of this compound in developing new antimicrobial agents.
- Anticancer Activity : Research on 4-(bromophenyl)-thiazole derivatives showed promising results against MCF7 breast cancer cells . The molecular docking studies indicated strong binding affinity to cancer-related targets, supporting further investigation into this compound for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Key structural analogs and their differences are summarized below:
Key Observations :
- Core Heterocycle: Chromeno-thiazole derivatives are less common than benzothiazole or simple thiazole analogs. The fused chromene ring may confer unique conformational or electronic properties for target binding .
Physicochemical and Druglikeness Properties
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Synthesize the thiazole core via cyclization using Lawesson’s reagent (for thiazole ring formation) under reflux in anhydrous toluene .
- Step 2 : Introduce the sulfonyl group via oxidative chlorination of intermediates (e.g., benzyl thioethers) using Cl₂ gas in dichloromethane, followed by reaction with butanamide derivatives .
- Characterization : Confirm intermediates via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for thiazole and sulfonyl groups) and FT-IR (C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. How can the purity and structural integrity of this compound be validated prior to biological testing?
- Methodology :
- Use HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Perform X-ray crystallography to resolve molecular conformation (e.g., dihedral angles between chromeno-thiazole and sulfonylbutanamide moieties) .
- Validate mass accuracy via HRMS (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₂O₅S₂: 493.09, observed: 493.12) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Case Study : If antitumor activity varies between cell lines (e.g., NCI-60 panel), analyze:
- Dose-response curves (IC₅₀ values) to identify potency thresholds .
- Metabolic stability in liver microsomes (e.g., CYP3A4/2D6 inhibition assays) to rule out pharmacokinetic variability .
- Transcriptomic profiling of resistant vs. sensitive cell lines to pinpoint target pathways (e.g., BRAF/MEK/ERK) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?
- Methodology :
- Modify substituents : Replace the 4-methoxyphenyl sulfonyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity (measured via shake-flask method) while retaining BRAF kinase inhibition (IC₅₀ < 100 nM) .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to BRAF (PDB: 3OG7) and validate with SPR assays .
Q. What experimental designs are recommended to study the compound’s cardioprotective effects in hypoxia models?
- Methodology :
- Ex vivo assay : Isolate rat aortic rings and measure contractile response to hypoxia (95% N₂, 5% CO₂) pre/post compound treatment (1–10 µM). Compare to Levocarnitine (reference drug) .
- Mitochondrial respiration : Use Seahorse XF Analyzer to assess OCR (oxygen consumption rate) in H9c2 cardiomyocytes under hypoxia, targeting AMPK/PGC-1α pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported antitumor IC₅₀ values across studies?
- Root Causes :
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-luminescence assays) .
- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and verify via nephelometry .
- Cell line heterogeneity : Validate genetic backgrounds (e.g., KRAS/BRAF mutational status) using STR profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
